ROCK Inhibitor - 867017-68-3

ROCK Inhibitor

Catalog Number: EVT-283855
CAS Number: 867017-68-3
Molecular Formula: C18H13ClF2N6O
Molecular Weight: 402.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rho-associated protein kinases (ROCKs) are serine/threonine kinases that act as downstream effectors of the small GTPase RhoA. [] They belong to the family of AGC (PKA/PKG/PKC) kinases. [] ROCKs play crucial roles in various cellular processes, including cell contractility, motility, proliferation, apoptosis, and gene expression. [] Due to their involvement in various pathological conditions, including cancer, cardiovascular disease, pulmonary fibrosis, and ocular diseases, ROCK inhibitors have emerged as potential therapeutic agents.

Future Directions
  • Development of Isoform-Specific Inhibitors: Developing inhibitors that selectively target either ROCK1 or ROCK2 could help minimize potential side effects and enhance therapeutic efficacy. []
  • Clinical Trials for New Indications: Further clinical trials are needed to evaluate the safety and efficacy of ROCK inhibitors in treating diseases like pulmonary fibrosis, cancer, and neurodegenerative diseases. [, , , ]
  • Combination Therapies: Exploring combinations of ROCK inhibitors with existing therapies may lead to synergistic effects and overcome drug resistance. []
  • Understanding Mechanisms of Action: More research is needed to fully elucidate the complex mechanisms by which ROCK inhibitors exert their effects in various diseases and cell types. [, , ]
  • Drug Delivery Systems: Developing targeted drug delivery systems for ROCK inhibitors could help improve their therapeutic index and minimize systemic side effects. []

Y-27632

    Compound Description: Y-27632 [(R)-(+)-trans-N-(4-pyridyl)-4-(1-aminoethyl)-cyclohexanecarboxamide, 2HCl] is a cell-permeable, highly potent, and selective inhibitor of both ROCK1 and ROCK2 isoforms. [, , , ] Y-27632 has been shown to have beneficial effects in various ocular diseases, promoting corneal endothelial wound healing, [, ] reducing intraocular pressure in glaucoma, [] and showing neuroprotective effects against retinal ischemia-reperfusion injury. [] It has also been shown to increase survival and improve locomotor function in a mouse model of amyotrophic lateral sclerosis (ALS). []

Fasudil

    Compound Description: Fasudil [(S)-(+)-(2-methyl-5-isoquinolinyl) sulfonyl homopiperazine, 2HCl] is a potent and selective ROCK inhibitor. [, ] It is the first marketed ROCK inhibitor and has been used safely for the treatment of cerebral vasospasm since 1995 in Japan. [, ] Studies suggest that fasudil may have therapeutic potential for treating glaucoma, [] pulmonary arterial hypertension, [] and bone cancer pain. []

H-1152

    Compound Description: H-1152 [(S)-(+)-(2-methyl-5-isoquinolinyl) sulfonyl homopiperazine, 2HCl] is a selective ROCK inhibitor, known for its higher potency in spontaneously tonic smooth muscles. [] In a study on the internal anal sphincter (IAS), H-1152 demonstrated a more pronounced effect compared to other ROCK inhibitors, suggesting a crucial role of ROCK activity in IAS tone regulation. []

HA-1077

    Compound Description: HA-1077 [(5 isoquinolinesulfonyl) homopiperazine, 2HCl] is a ROCK inhibitor, but its selectivity is less compared to compounds like Y-27632 and H-1152. [] This lack of specificity is evident in its impact on protein kinase C (PKC) and myosin light chain kinase (MLCK) activities. []

ROCK Inhibitor II

    Compound Description: ROCK inhibitor II [N-(4-pyridyl)-N'-(2,4,6-trichlorophenyl)urea] is a less potent ROCK inhibitor compared to H-1152 in the internal anal sphincter. [] Similar to HA-1077, it also affects PKC and MLCK activities, indicating less selectivity for ROCK. []

Ripasudil

    Compound Description: Ripasudil is a Rho kinase inhibitor, specifically a derivative of fasudil, approved for clinical use in glaucoma and ocular hypertension. [, , ] It functions by altering the cell shape and extracellular matrix of the trabecular meshwork, leading to improved outflow facility and reduction of intraocular pressure. []

GSK429286

    Compound Description: GSK429286 is a potent and highly selective indazole-based ROCK1 and ROCK2 inhibitor, displaying ten times greater potency than fasudil in enhancing endothelial tube formation. []

AT13148

    Compound Description: AT13148 is a selective inhibitor of AGC kinases, including ROCK1, ROCK2, and S6 kinase. [, ] It has shown significant antitumor activity in hepatocellular carcinoma models, reducing tumor growth and volume. [] Furthermore, AT13148 synergizes with the mTOR inhibitor Everolimus in targeting VHL-deficient cancer cells. []

AR-13324 (Netarsudil)

    Compound Description: AR-13324 (Netarsudil) is an FDA-approved ROCK inhibitor. [] It has shown promising results in promoting the proliferation and adherence of primary human corneal endothelial cells. []

AR-13503

    Compound Description: AR-13503 is the active metabolite of the ROCK inhibitor AR-13324 (Netarsudil). [] It exhibits even more potent effects than its parent compound in promoting primary human corneal endothelial cell proliferation. []

DJ4

    Compound Description: DJ4 is a newly developed ROCK inhibitor demonstrating promising results as an inducer of AML cell death. [] Studies revealed a synergistic cytotoxic effect when DJ4 was combined with the BCL2 inhibitor venetoclax in both naive and venetoclax-resistant AML cell lines. []

LASSBio-2065

    Compound Description: LASSBio-2065 is a new ROCK inhibitor showing significant improvement in right ventricle (RV) function in a rat model of monocrotaline-induced pulmonary arterial hypertension (PAH). [] This improvement was observed through reduced pulmonary vascular resistance, improved RV afterload, and prevention of vascular and cardiac remodeling. []

Classification

ROCK inhibitors can be classified based on their selectivity for the isoforms (ROCK I vs. ROCK II), their chemical structure, and their mechanism of action. Commonly studied ROCK inhibitors include compounds like Y-27632 and fasudil, which have shown varying degrees of potency and selectivity against the two isoforms.

Synthesis Analysis

The synthesis of ROCK inhibitors typically involves several key steps:

  1. Design Phase: Utilizing molecular hybridization strategies to create novel scaffolds that can selectively inhibit ROCK isoforms. For instance, a series of 4-aryl-5-aminomethyl-thiazole-2-amines were synthesized with a focus on enhancing the inhibitory activity against ROCK II .
  2. Chemical Reactions: The synthesis often employs standard organic reactions such as:
    • Coupling reactions: For example, the reaction of 4-pyridine carboxylic acid with amines in the presence of coupling agents like EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) to form amides.
    • Purification: Post-reaction purification is typically achieved through chromatography techniques.
  3. Yield and Optimization: The yield of synthesized compounds can vary; for example, one synthesis reported an 83% yield for a specific compound after purification .
Molecular Structure Analysis

The molecular structure of ROCK inhibitors often features a central thiazole ring substituted with various aryl groups. The structural characteristics are critical for their binding affinity and selectivity towards the ROCK isoforms.

  • Key Structural Features:
    • Thiazole Ring: Essential for interaction with the ATP-binding site of the kinase.
    • Aromatic Substituents: These groups can enhance binding affinity through π-stacking interactions.

Molecular docking studies have been employed to predict how these compounds interact with the kinase domain of ROCK, providing insights into structure-activity relationships (SAR) that guide further optimization .

Chemical Reactions Analysis

ROCK inhibitors undergo various chemical reactions during their synthesis and biological activity:

  1. Enzyme Inhibition: The primary reaction involves binding to the ATP-binding site of ROCK, inhibiting its phosphorylation activity on downstream substrates. This inhibition affects multiple signaling pathways involved in cell migration and proliferation.
  2. Metabolic Stability: Some inhibitors may also undergo metabolic transformations in vivo, affecting their pharmacokinetic properties. For instance, modifications to enhance stability or reduce off-target effects are common in drug design .
Mechanism of Action

The mechanism of action for ROCK inhibitors primarily involves blocking the kinase activity of ROCK I and II:

  • Inhibition of Phosphorylation: By competing with ATP for binding at the active site, these inhibitors prevent ROCK from phosphorylating its substrates.
  • Impact on Cell Dynamics: This inhibition leads to decreased actomyosin contractility, affecting cellular processes such as migration and proliferation, which are crucial in cancer progression and vascular remodeling .

Research has shown that selective inhibition of ROCK II can significantly impact conditions like multiple sclerosis and myocardial ischemia by modulating vascular smooth muscle contraction .

Physical and Chemical Properties Analysis

The physical and chemical properties of ROCK inhibitors vary widely depending on their specific structure:

  • Solubility: Many ROCK inhibitors exhibit moderate solubility in organic solvents but may require formulation adjustments for optimal bioavailability.
  • Stability: The stability under physiological conditions is crucial for therapeutic efficacy; many compounds are designed to be resistant to metabolic degradation.

For example, Y-27632 has been extensively characterized for its solubility and stability profiles, making it suitable for various experimental applications .

Applications

ROCK inhibitors have diverse applications across several fields:

  1. Cancer Therapy: They are being explored as potential anti-cancer agents due to their ability to inhibit tumor cell migration and invasion .
  2. Cardiovascular Diseases: These compounds are investigated for their role in managing conditions like pulmonary arterial hypertension by relaxing vascular smooth muscle .
  3. Stem Cell Research: Inhibitors like Y-27632 are used to maintain pluripotency in stem cells by preventing differentiation during culture .
  4. Neurological Disorders: Their neuroprotective effects are being studied in models of neurodegeneration and injury.

Properties

CAS Number

867017-68-3

Product Name

ROCK Inhibitor

IUPAC Name

6-chloro-4-N-[3,5-difluoro-4-[(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl]pyrimidine-2,4-diamine

Molecular Formula

C18H13ClF2N6O

Molecular Weight

402.8 g/mol

InChI

InChI=1S/C18H13ClF2N6O/c1-8-7-24-17-15(8)12(2-3-23-17)28-16-10(20)4-9(5-11(16)21)25-14-6-13(19)26-18(22)27-14/h2-7H,1H3,(H,23,24)(H3,22,25,26,27)

InChI Key

NRSGWEVTVGZDFC-UHFFFAOYSA-N

SMILES

CC1=CNC2=NC=CC(=C12)OC3=C(C=C(C=C3F)NC4=CC(=NC(=N4)N)Cl)F

Solubility

Soluble in DMSO

Synonyms

TC-S 7001; TC S 7001; TCS 7001; TC-S-7001; TCS7001; Azaindole-1; Azaindole 1;

Canonical SMILES

CC1=CNC2=NC=CC(=C12)OC3=C(C=C(C=C3F)NC4=CC(=NC(=N4)N)Cl)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.